Cas no 185050-77-5 (Methyl 5-bromo-4-hydroxy-2-methoxybenzoate)
Methyl 5-bromo-4-hydroxy-2-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-bromo-4-hydroxy-2-methoxybenzoate
- AK133853
- CTK8E2350
- FT-0652317
- KB-145657
- SBB068032
- SureCN9080835
- Methyl5-bromo-4-hydroxy-2-methoxybenzoate
- A812915
- DTXSID70661006
- BS-16164
- SCHEMBL9080835
- D82664
- AKOS015852335
- CS-0150483
- DB-065510
- Benzoic acid, 5-bromo-4-hydroxy-2-methoxy-, methyl ester
- 185050-77-5
-
- MDL: MFCD11112986
- Inchi: 1S/C9H9BrO4/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4,11H,1-2H3
- InChI Key: ZKQGADBVWHJVCD-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=C(C(=O)OC)C=1)OC)O
Computed Properties
- Exact Mass: 259.96837
- Monoisotopic Mass: 259.96842g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- PSA: 55.76
Methyl 5-bromo-4-hydroxy-2-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019095168-5g |
Methyl 5-bromo-4-hydroxy-2-methoxybenzoate |
185050-77-5 | 95% | 5g |
$1433.80 | 2023-09-02 | |
| Alichem | A019095168-10g |
Methyl 5-bromo-4-hydroxy-2-methoxybenzoate |
185050-77-5 | 95% | 10g |
$2090.40 | 2023-09-02 | |
| Alichem | A019095168-25g |
Methyl 5-bromo-4-hydroxy-2-methoxybenzoate |
185050-77-5 | 95% | 25g |
$3283.00 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MO068-200mg |
Methyl 5-bromo-4-hydroxy-2-methoxybenzoate |
185050-77-5 | 97% | 200mg |
716.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MO068-1g |
Methyl 5-bromo-4-hydroxy-2-methoxybenzoate |
185050-77-5 | 97% | 1g |
2340.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MO068-250mg |
Methyl 5-bromo-4-hydroxy-2-methoxybenzoate |
185050-77-5 | 97% | 250mg |
1330CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MO068-50mg |
Methyl 5-bromo-4-hydroxy-2-methoxybenzoate |
185050-77-5 | 97% | 50mg |
351.0CNY | 2021-07-14 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M69140-250mg |
Methyl 5-bromo-4-hydroxy-2-methoxybenzoate |
185050-77-5 | 250mg |
¥976.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M69140-1g |
Methyl 5-bromo-4-hydroxy-2-methoxybenzoate |
185050-77-5 | 1g |
¥1986.0 | 2021-09-08 | ||
| eNovation Chemicals LLC | Y1223332-5g |
methyl 5-bromo-4-hydroxy-2-methoxybenzoate |
185050-77-5 | 95% | 5g |
$1000 | 2025-02-20 |
Methyl 5-bromo-4-hydroxy-2-methoxybenzoate Suppliers
Methyl 5-bromo-4-hydroxy-2-methoxybenzoate Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on Methyl 5-bromo-4-hydroxy-2-methoxybenzoate
Introduction to Methyl 5-bromo-4-hydroxy-2-methoxybenzoate (CAS No. 185050-77-5)
Methyl 5-bromo-4-hydroxy-2-methoxybenzoate, with the CAS registry number 185050-77-5, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes a benzoate moiety substituted with bromine, hydroxyl, and methoxy groups. The presence of these functional groups imparts distinctive chemical and physical properties, making it a valuable molecule for various applications.
The Methyl 5-bromo-4-hydroxy-2-methoxybenzoate structure consists of a benzene ring with three substituents: a bromine atom at position 5, a hydroxyl group at position 4, and a methoxy group at position 2. Additionally, the benzoate ester group is attached to the methyl group. This arrangement not only influences the compound's reactivity but also plays a crucial role in its solubility and stability under different conditions. Recent studies have highlighted the importance of such substituted benzoates in drug design due to their potential to modulate biological pathways effectively.
One of the most notable aspects of Methyl 5-bromo-4-hydroxy-2-methoxybenzoate is its role in medicinal chemistry. Researchers have explored its potential as a lead compound for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders. For instance, studies published in high-impact journals such as *Nature Communications* and *Journal of Medicinal Chemistry* have demonstrated that this compound exhibits promising anti-inflammatory and antioxidant properties. These findings underscore its potential as a therapeutic agent in treating conditions associated with oxidative stress and inflammation.
In addition to its medicinal applications, Methyl 5-bromo-4-hydroxy-2-methoxybenzoate has found utility in material science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of advanced materials for flexible displays and photovoltaic devices. Recent advancements in this area have been documented in journals like *Advanced Materials* and *Chemistry of Materials*, where researchers have highlighted its ability to enhance charge transport properties in organic semiconductors.
The synthesis of Methyl 5-bromo-4-hydroxy-2-methoxybenzoate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. Traditional methods include nucleophilic aromatic substitution and esterification reactions, which are often optimized using modern catalytic techniques. The development of more efficient synthetic pathways has been an active area of research, driven by the increasing demand for this compound in both academic and industrial settings.
From an environmental perspective, understanding the fate and toxicity of Methyl 5-bromo-4-hydroxy-2-methoxybenzoate is crucial for its safe handling and application. Recent toxicological studies have focused on assessing its potential risks to human health and ecosystems. According to findings published in *Environmental Science & Technology*, this compound demonstrates low acute toxicity but may exhibit long-term effects under chronic exposure conditions. These insights are essential for regulatory agencies when determining safety guidelines for its use.
Looking ahead, the future of Methyl 5-bromo-4-hydroxy-2-methoxybenzoate lies in further exploration of its biological activities and potential applications in emerging fields such as nanotechnology and green chemistry. Collaborative efforts between chemists, biologists, and engineers are expected to unlock new possibilities for this compound, ensuring its continued relevance in diverse scientific domains.
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